2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-23(2)11-17-19(18(29)12-23)20(15-7-5-9-24-13-15)28-22(25-17)26-21(27-28)14-6-4-8-16(10-14)30-3/h4-10,13,20H,11-12H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYKPMPKAEVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CN=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to be active against microtubules.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure-activity relationships of similar compounds, it is plausible that it interacts with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been found to induce apoptosis in cancer cells through the mitochondrial pathway, accompanied by a decrease in the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1.
Biological Activity
The compound 2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule that combines features of triazole and quinazoline structures. Its unique composition suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound's structure includes:
- Methoxyphenyl group : Enhances solubility and bioavailability.
- Pyridinyl substituent : Potentially influences pharmacokinetic properties.
- Dimethyl groups : Impart steric hindrance which may affect interactions with biological targets.
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance:
- Related Compounds : Similar compounds like 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H-pyrazolo[3,4-b]quinazoline have shown significant anticancer activity .
Antimicrobial Properties
The presence of the triazole moiety in this compound suggests potential antimicrobial effects. Compounds with similar structures have been documented to possess antimicrobial properties .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Preliminary interaction studies could involve:
- Binding assays with proteins or nucleic acids.
- Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines.
Research Findings and Case Studies
A review of literature reveals several key findings related to the biological activity of the compound:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H-pyrazolo[3,4-b]quinazoline | Pyrazole instead of triazole | Anticancer activity reported |
| 5-Aryl-substituted 1H-triazoles | Varying aryl groups on triazole | Antimicrobial properties |
| 4-(Pyridin-3-yl)-1H-triazoles | Pyridine attached to triazole | Antiviral activities noted |
The exact mechanism of action for This compound remains to be fully elucidated. However, based on structural analysis:
- The presence of nitrogen-containing heterocycles may allow for interactions with various enzymes and receptors involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The triazoloquinazolinone core is conserved across analogues, but substituent variations significantly alter physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound enhances solubility compared to nitro or halogenated analogues .
- Heteroaromatic Influence : The pyridin-3-yl group may improve binding to aromatic residues in enzyme pockets, a feature absent in phenyl-substituted analogues .
Pharmacological and Computational Comparisons
Bioactivity and Target Engagement
- RXFP4 Agonism: Compound 7a (EC₅₀ = 12 nM for RXFP4) shares the triazoloquinazolinone core but lacks the pyridinyl group, suggesting that pyridine substitution in the target compound could modulate receptor specificity .
- Structural Similarity Metrics: Tanimoto Coefficient: The target compound and 7a exhibit ~75% similarity (calculated using MACCS fingerprints), indicating overlapping pharmacophores . Dice Index: Higher similarity (>80%) in Morgan fingerprints highlights conserved triazole and quinazolinone motifs .
ADME Properties
- LogP : The target compound (LogP ~3.1) is more lipophilic than the 4-hydroxyphenyl analogue (LogP ~2.4) but less than the 4-nitro derivative (LogP ~3.5) .
Preparation Methods
Microwave-Assisted Protocol
Reactants :
- 3-Methoxybenzaldehyde (1.0 eq)
- 3-Amino-1,2,4-triazole (1.0 eq)
- Dimedone (1.0 eq)
Conditions :
- Solvent: DMF or methanol
- Microwave irradiation: 150–170°C, 5–10 min
- Catalyst: None required
Outcome :
- Forms 2-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-triazolo[5,1-b]quinazolin-8(4H)-one (core structure).
- Yield: 85–92%.
Mechanism :
Agar-Entrapped Sulfonated DABCO Catalysis
Reactants :
- Same as above.
Conditions :
- Catalyst: Agar-entrapped sulfonated DABCO (0.03 g)
- Solvent-free, 100°C, 45–60 min
Advantages :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Q & A
Q. Validation :
- Spectroscopic Confirmation :
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., 439.1998 Da) and confirms molecular formula .
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethyl groups at δ 1.2–1.4 ppm) and carbon backbone .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .
Advanced: How can synthetic yields be optimized while minimizing side products?
Methodological Answer:
- Catalyst Screening : Compare NGPU (a deep eutectic catalyst) with traditional bases (K₂CO₃), which reduces reaction time from 24h to 6h and improves yield by 20–30% .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) at 80–100°C to enhance cyclization efficiency .
- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate) or inline FTIR to detect intermediates and terminate reactions at optimal conversion .
Advanced: How do structural modifications (e.g., substituent changes) influence bioactivity?
Methodological Answer:
Comparative studies of analogs (Table 1) reveal:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 4-Chlorophenyl (Analog) | Anticancer (IC₅₀ = 1.2 µM) | Enhanced cytotoxicity vs. methoxy groups |
| Ethylsulfanyl (Analog) | Antifungal (MIC = 8 µg/mL) | Sulfur groups improve membrane penetration |
| Pyridin-3-yl (Target) | Kinase inhibition (IC₅₀ = 0.8 µM) | Pyridine enhances target binding affinity |
Q. Methodology :
- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) and test in enzyme assays .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) and validate with SPR assays .
Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Case Example : If docking predicts strong binding (ΔG = -9.5 kcal/mol) but in vitro IC₅₀ is weak (>10 µM):
- Solubility Check : Measure logP (e.g., >3.5 indicates poor aqueous solubility) via shake-flask method .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Off-Target Screening : Use a kinase panel (e.g., Eurofins) to identify unintended interactions .
Advanced: What strategies ensure compound stability during storage and biological assays?
Methodological Answer:
- Degradation Pathways :
- Stability Screening : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How to evaluate pharmacokinetics (e.g., bioavailability) in preclinical models?
Methodological Answer:
- ADMET Profiling :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests rapid clearance) .
- In Vivo PK : Administer 10 mg/kg IV/PO in rodents and calculate AUC, t₁/₂, and Vd using non-compartmental analysis .
Advanced: Can synergistic effects with existing therapeutics be systematically explored?
Methodological Answer:
- Combination Screening :
- Checkerboard Assay : Test with fluconazole (antifungal) or doxorubicin (anticancer) to calculate FIC indices .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
